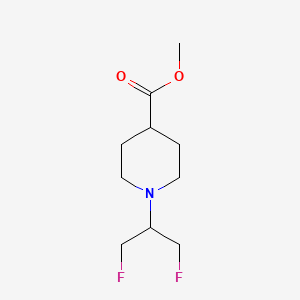

Methyl 1-(1,3-difluoropropan-2-yl)piperidine-4-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H17F2NO2 |

|---|---|

Molecular Weight |

221.24 g/mol |

IUPAC Name |

methyl 1-(1,3-difluoropropan-2-yl)piperidine-4-carboxylate |

InChI |

InChI=1S/C10H17F2NO2/c1-15-10(14)8-2-4-13(5-3-8)9(6-11)7-12/h8-9H,2-7H2,1H3 |

InChI Key |

OJESWJLZGVRZNX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CCN(CC1)C(CF)CF |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(1,3-difluoropropan-2-yl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with fluorinated alkyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(1,3-difluoropropan-2-yl)piperidine-4-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Potential : Research indicates that methyl 1-(1,3-difluoropropan-2-yl)piperidine-4-carboxylate may serve as a lead compound for developing new pharmacological agents targeting neurological diseases and infections. The presence of fluorine atoms can enhance the compound's lipophilicity and metabolic stability, making it a candidate for further development in drug formulation.

Neuropharmacology : Compounds similar to this compound have shown promise in treating conditions such as anxiety, depression, and neurodegenerative diseases by modulating neurotransmitter systems.

Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it suitable for developing new antibiotics or antifungal agents.

Interaction Studies

Research into how this compound interacts with biological systems is crucial for determining its therapeutic potential. Key areas of focus include:

- Receptor Binding Affinity : Understanding how well the compound binds to specific receptors can provide insights into its efficacy as a drug candidate.

- Metabolic Pathways : Investigating how the compound is metabolized in biological systems can help predict its pharmacokinetic properties and safety profile.

Mechanism of Action

The mechanism of action of Methyl 1-(1,3-difluoropropan-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Variations and Key Differences

The table below highlights critical differences between the target compound and its analogs:

Physicochemical Properties

- Lipophilicity: The 1,3-difluoropropan-2-yl group likely confers moderate lipophilicity compared to aromatic substituents (e.g., phenethyl in AB17939), balancing membrane permeability and solubility.

- Metabolic Stability: Fluorination at the propane moiety may enhance resistance to oxidative metabolism compared to non-fluorinated analogs, as seen in other fluorinated pharmaceuticals .

Biological Activity

Methyl 1-(1,3-difluoropropan-2-yl)piperidine-4-carboxylate (CAS No. 1956311-01-5) is a chemical compound that has garnered attention for its potential biological activity. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 221.24 g/mol. The compound features a piperidine ring substituted with a difluoropropane moiety and a methyl ester functional group, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₇F₂NO₂ |

| Molecular Weight | 221.24 g/mol |

| CAS Number | 1956311-01-5 |

| Structure | Chemical Structure |

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various biological activities, including:

The exact mechanism by which this compound exerts its effects remains to be fully elucidated. However, it may involve:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for cellular processes in cancer and viral biology.

- Modulation of Receptor Activity : The interaction with various receptors can lead to downstream effects that alter cellular signaling pathways.

Study on Anticancer Activity

A study published in Nature explored the efficacy of various piperidine derivatives against DLBCL cells. The findings indicated that compounds structurally related to this compound inhibited tumor growth significantly when tested in vitro and in vivo models .

Neuropharmacological Research

Another investigation focused on the neuropharmacological properties of piperidine derivatives revealed that certain modifications could enhance their affinity for neurotransmitter receptors, potentially leading to new treatments for anxiety and depression .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 1-(1,3-difluoropropan-2-yl)piperidine-4-carboxylate, and how can reaction yields be improved?

- Methodological Answer : A modified procedure involves refluxing intermediates with anhydrides (e.g., propionic anhydride) under inert atmospheres (argon) to minimize side reactions. For example, a 79.9% yield was achieved via anhydride-mediated acylation followed by basification and extraction . Key steps include:

- Reaction Monitoring : Use TLC or HPLC to track intermediate formation.

- Purification : Sequential extractions with CHCl₃, drying over MgSO₄, and recrystallization in 2-propanol improve purity .

- Yield Optimization : Adjust stoichiometry (e.g., 1:2 molar ratio of amine to anhydride) and extend reflux duration (≥12 hours) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use 1H/13C NMR to verify substituent positions (e.g., methyl carboxylate at δ ~3.78 ppm, aromatic protons at δ 7.24–7.40 ppm) and GC/MS for molecular ion confirmation (e.g., m/z 380 for related analogs) . For crystallinity, X-ray diffraction (as in ) resolves piperidine ring conformations and fluorine positioning .

Advanced Research Questions

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they resolved?

- Methodological Answer : Reverse-phase HPLC with ion-pairing agents (e.g., sodium 1-octanesulfonate) in mobile phases (methanol:buffer, 65:35) enhances peak resolution. Adjust pH to 4.6 with glacial acetic acid to stabilize the compound and minimize column degradation . Validate methods using spiked samples and internal standards (e.g., deuterated analogs).

Q. How do stereochemical variations (e.g., fluorine substitution patterns) affect pharmacological activity?

- Methodological Answer :

- Synthesis : Prepare diastereomers by varying fluoropropan-2-yl group configurations (e.g., R vs. S).

- Assays : Test binding affinity to target receptors (e.g., opioid or sigma receptors) via radioligand displacement.

- Data Interpretation : Compare IC₅₀ values; fluorine’s electronegativity may enhance hydrogen bonding with receptors, as seen in related piperidine analgesics .

Q. How can conflicting spectral data (e.g., NMR vs. computational predictions) be reconciled?

- Methodological Answer :

- Experimental Validation : Re-run NMR under controlled conditions (e.g., deuterated solvents, 600 MHz instruments).

- Computational Refinement : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model chemical shifts, accounting for solvent effects .

- Case Study : Discrepancies in δ 2.29 ppm (piperidine protons) may arise from dynamic conformational exchange—use variable-temperature NMR to confirm .

Safety and Handling

Q. What safety protocols are critical when handling fluorinated piperidine derivatives?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods to avoid inhalation; fluorine-containing compounds may release HF upon decomposition .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb spills using vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.